molecular formula C12H22O2 B3369840 (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester CAS No. 250732-60-6

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester

Cat. No.: B3369840
CAS No.: 250732-60-6
M. Wt: 198.3 g/mol
InChI Key: UOUVBKBEVHMHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester is an organic compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester typically involves the esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the ester group under basic conditions.

Major Products

    Oxidation: (4,4-Dimethyl-cyclohexyl)-acetic acid

    Reduction: (4,4-Dimethyl-cyclohexyl)-ethanol

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, followed by cleavage of the ester bond.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Dimethyl-cyclohexyl)-acetic acid
  • (4,4-Dimethyl-cyclohexyl)-ethanol
  • Cyclohexyl acetic acid ethyl ester

Uniqueness

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its reactivity and physical properties compared to similar compounds. This structural feature can affect the compound’s steric hindrance and electronic distribution, making it distinct in its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-(4,4-dimethylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-14-11(13)9-10-5-7-12(2,3)8-6-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUVBKBEVHMHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate (Preparation 13, 4.0 g, 21 mmol) in methanol (40 ml) was treated with 5% palladium on carbon, and the suspension was placed under an atmosphere of hydrogen (60 p.s.i.) at room temperature for 48 h. The mixture was filtered through a short pad of silica (40 g) and the filtrate was concentrated in vacuo to afford the title compound as a colourless oil (3.7 g, 91%).
Name
ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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